molecular formula C10H18NO9S2- B1258916 1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose

1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose

Cat. No. B1258916
M. Wt: 360.4 g/mol
InChI Key: WFJBUHOMGSOMHL-GLVDENFASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Propylglucosinolate is an alkylglucosinolate that is the conjugate base of propylglucosinolic acid. It is a conjugate base of a propylglucosinolic acid.

Scientific Research Applications

Enzyme Inhibition Studies

1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose derivatives are being researched for their potential in enzyme inhibition studies. The synthesis of various 1-thio-D-glucopyranose derivatives, which exhibit unusual anomeric functionality, could be critical for understanding enzyme inhibition, structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).

Glycosylation Research

These compounds have applications in glycosylation research. For instance, α-d-Glucopyranose-1,2-cyclic sulfites have been prepared and used in the stereoselective glycosylation of alcohols, which is significant in the development of β-O-glycosides (Sanders & Kiessling, 1994).

Synthesis of Sulfur-Linked Analogues

Research into the synthesis of sulfur-linked analogues of carbohydrates like the branched tetrasaccharide repeating-unit of polysaccharides has been conducted. These analogues are synthesized using 1-thio-D-glucopyranose derivatives, showcasing their versatility in carbohydrate chemistry (Contour-Galcéra, Ding, Ortiz-Mellet, & Defaye, 1996).

Potential Glucosidase Inhibitors

These compounds are being explored for their potential as glucosidase inhibitors. A notable study synthesized a thio analogue of n-propyl kojibioside, where the inter-glycosidic oxygen atom is replaced by sulfur, to evaluate its effectiveness as a glucosidase inhibitor (Andrews & Pinto, 1995).

Polymer Synthesis

1,2-O-Sulfinyl glucopyranose, a novel monomer derived from these compounds, is used in the synthesis of polysaccharide derivatives. This application demonstrates its potential in creating new polymers (Shetty, Koyama, & Nakano, 2016).

Synthesis of Novel Carbohydrate Derivatives

There is ongoing research into the synthesis of novel carbohydrate derivatives using 1-thio-beta-D-glucopyranose. These derivatives are essential for further studies in carbohydrate chemistry and potential applications in medicinal chemistry (Stick, Tilbrook, & Williams, 1999).

properties

Product Name

1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose

Molecular Formula

C10H18NO9S2-

Molecular Weight

360.4 g/mol

IUPAC Name

[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylideneamino] sulfate

InChI

InChI=1S/C10H19NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h5,7-10,12-15H,2-4H2,1H3,(H,16,17,18)/p-1/b11-6-/t5-,7-,8+,9-,10+/m1/s1

InChI Key

WFJBUHOMGSOMHL-GLVDENFASA-M

Isomeric SMILES

CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose
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1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose
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1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose

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